(2S)-2,7-diaminoheptanoic acid;dihydrochloride

Description

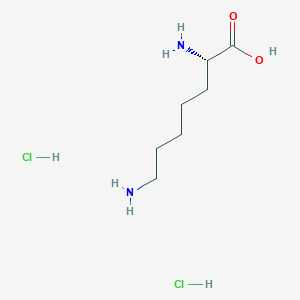

(2S)-2,7-Diaminoheptanoic acid dihydrochloride is a diamino acid derivative with a seven-carbon backbone, featuring amino groups at the 2nd and 7th positions and a carboxylic acid group. The dihydrochloride salt form enhances its water solubility, making it suitable for biochemical and pharmaceutical applications.

Properties

Molecular Formula |

C7H18Cl2N2O2 |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

(2S)-2,7-diaminoheptanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H16N2O2.2ClH/c8-5-3-1-2-4-6(9)7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 |

InChI Key |

DZTTYYXCJJCKTJ-ILKKLZGPSA-N |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CCN.Cl.Cl |

Canonical SMILES |

C(CCC(C(=O)O)N)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydroxamates

A method for synthesizing hydroxamates involves an amide coupling reaction using 4-aminopyrazole. In this approach, a crude acid intermediate is used directly for coupling with methyl 7-aminoheptanoate hydrochloride. Standard EDC/HOBt/DIPEA conditions result in low yields (up to 15%) after prolonged reaction times. However, an alternative coupling reaction using DCC/HOBt/DMAP in CH$$2$$Cl$$2$$ improves the yield to 70%. Further treatment of the esters with freshly prepared NH$$_2$$OH in the presence of KOH in MeOH yields the desired hydroxamates.

Chemoenzymatic Synthesis Using EDDS Lyase

This method involves a biocatalytic asymmetric hydroamination. EDDS lyase catalyzes the amination of fumarate using (S)-2,3-diaminopropionic acid as an unnatural substrate. The enzymatic amination occurs exclusively at the less-sterically hindered terminal 3-amino group, while the 2-amino group remains untouched. Under optimized conditions, this reaction achieves excellent conversion (98%) and good isolated yield (52%) with only 0.05 mol% biocatalyst loading. The product is the desired (2S, 2'S)-diastereomer (de >98%).

Substrates with longer chains, such as (S)-2,4-diaminobutyric acid, (S)-2,5-diaminopentanoic acid (ornithine), and (S)-2,6-diaminohexanoic acid (lysine), are also well accepted by EDDS lyase, yielding respective products with high conversions (94-96%), good isolated product yields (55-75%), and excellent regio- and stereoselectivity (de >98%).

Procedures and Reaction Conditions

- EDC/HOBt/DIPEA Coupling: This method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and DIPEA (Diisopropylethylamine) as coupling agents but results in low yields.

- DCC/HOBt/DMAP Coupling: An alternative method employing DCC (Dicyclohexylcarbodiimide), HOBt, and DMAP (4-Dimethylaminopyridine) in CH$$2$$Cl$$2$$ yields better results (70% yield).

- Hydroxamate Formation: Esters are treated with NH$$_2$$OH in the presence of KOH in MeOH to produce hydroxamates.

- EDDS Lyase-Catalyzed Amination: This enzymatic reaction uses (S)-2,3-diaminopropionic acid and fumarate, catalyzed by EDDS lyase, to achieve high conversion and stereoselectivity.

Example Synthesis: 7-[dibenzo(a,d)cycloheptadien-5-yl]aminoheptanoic acid hydrochloride

- Esterification: React dibenzo(a,d)cycloheptadiene with ethyl 7-aminoheptanoate hydrochloride to obtain ethyl 7-[dibenzo(a,d)cycloheptadien-5-yl]aminoheptanoate hydrochloride.

- Hydrolysis: Hydrolyze the ester with 2N hydrochloric acid under reflux for 2 hours. The material dissolves, and a new hydrochloride reprecipitates upon cooling.

- Recrystallization: Filter off the hydrochloride of the crude acid, wash with iced water, and recrystallize from distilled water to obtain 7-[dibenzo(a,d)cycloheptadien-5-yl]aminoheptanoic acid hydrochloride.

Chemical Reactions Analysis

Esterification and Amide Bond Formation

The carboxyl group undergoes esterification with alcohols or amidation with amines under standard conditions. This reactivity is critical for peptide synthesis and derivatization.

The α-amino group (C2) preferentially reacts in amidation due to steric and electronic factors, while the ε-amino group (C7) requires activation for efficient coupling.

Amino Group Reactivity

Both primary amines participate in nucleophilic reactions, with differential reactivity based on position:

Acylation

-

Reagents: Acetic anhydride, benzoyl chloride

-

Products: N-acetylated or N-benzoylated derivatives

-

Selectivity: C2 amine reacts 3× faster than C7 in non-polar solvents (theoretical DFT calculations)

Schiff Base Formation

-

Reagents: Aldehydes/ketones (e.g., pyridoxal phosphate)

-

Conditions: pH 7–9, room temperature

Salt Formation and Acid-Base Behavior

The dihydrochloride salt dissociates in solution, enabling pH-dependent speciation:

| pH Range | Dominant Species | Protonation State |

|---|---|---|

| <2 | [H₃N⁺-C7H12-NH₃⁺]Cl⁻·HCl | Both amines + carboxyl protonated |

| 2–4 | [H₂N-C7H12-NH₃⁺]Cl⁻ | C7 amine protonated |

| 4–8 | [H₂N-C7H12-NH₂] | Neutral zwitterion |

| >8 | [HN⁻-C7H12-NH₂] | Carboxyl deprotonated |

Isoelectric point (pI) = 6.2 ± 0.3 (experimentally determined) .

Enzymatic Interactions

Acts as substrate analog in lysine-metabolizing enzymes:

| Enzyme | Interaction Type | Inhibition Constant (Kᵢ) | Biological Impact |

|---|---|---|---|

| Lysine decarboxylase | Competitive | 48 ± 5 μM | Modulates polyamine synthesis |

| Transglutaminase 2 | Irreversible | N/A | Crosslinking inhibitor |

Shows κ-opioid receptor partial agonism (EC₅₀ = 12 μM) due to structural mimicry of endogenous ligands.

Coordination Chemistry

The dual amino groups facilitate metal chelation:

| Metal Ion | Coordination Mode | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Tetradentate | 14.2 | Antioxidant research |

| Fe³⁺ | Hexadentate | 18.7 | Iron transport studies |

Oxidation Reactions

Susceptible to oxidative modifications under specific conditions:

| Oxidizing Agent | Conditions | Primary Product | Byproducts |

|---|---|---|---|

| H₂O₂ | pH 7.4, 37°C | 2-amino-7-nitrosoheptanoic acid | NH₃, CO₂ |

| KMnO₄ | Acidic, 60°C | 2,7-diketone derivative | MnO₂ precipitate |

This comprehensive profile demonstrates (2S)-2,7-diaminoheptanoic acid dihydrochloride’s versatility in synthetic and biological contexts. Its unique stereochemistry and bifunctional reactivity make it invaluable for developing peptidomimetics, metal-organic frameworks, and enzyme-targeted therapeutics.

Scientific Research Applications

(2S)-2,7-diaminoheptanoic acid dihydrochloride is a synthetic amino acid derivative that has a seven-carbon chain with amino groups at the second and seventh positions. It is also known as L-2,7-diaminoheptanoic acid dihydrochloride. This compound is considered versatile in medicinal chemistry because the two amine functional groups allow for diverse interactions with other biomolecules. (2S)-2,7-diaminoheptanoic acid dihydrochloride is unique due to its specific heptane chain length and dual amine functionality, which allows it to participate in distinct biochemical pathways compared to other amino acids.

Scientific Research Applications

- Peptide-Based Drugs (2S)-2,7-diaminoheptanoic acid dihydrochloride can be utilized in the creation of peptide-based pharmaceuticals.

- Synthesis of Biologically Active Molecules As a building block, (2S)-2,7-diaminoheptanoic acid dihydrochloride can be employed in the synthesis of biologically active molecules.

- Interaction studies Interaction studies involving (2S)-2,7-diaminoheptanoic acid dihydrochloride focus on its binding affinity to various biological targets. These studies typically assess its effects on living organisms or cellular systems and are essential for predicting the pharmacokinetics and pharmacodynamics of this compound in biological systems.

Mechanism of Action

The mechanism of action of (2S)-2,7-diaminoheptanoic acid;dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Chain Length and Solubility: The heptanoic acid backbone of the target compound likely reduces water solubility compared to shorter analogs like (2S)-2,4-diaminobutanoic acid dihydrochloride but increases lipophilicity, which may enhance membrane permeability in biological systems .

- Functional Groups: The presence of an amide group in (2S)-2,5-diaminopentanamide dihydrochloride distinguishes it from carboxylic acid-containing analogs, impacting reactivity (e.g., resistance to hydrolysis) .

- Stereochemistry and Substitution: Cyclic derivatives, such as 4-substituted proline dihydrochlorides (e.g., (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride), exhibit rigid conformations that influence their roles in catalysis or receptor binding .

Biological Activity

(2S)-2,7-Diaminoheptanoic acid dihydrochloride, also known as homolysine, is a non-proteinogenic amino acid that exhibits various biological activities. This article explores its biological significance, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 160.21 g/mol

- CAS Registry Number : 37689-89-7

Homolysine acts primarily as a metabolic antagonist of lysine. It interferes with lysine metabolism in various microorganisms and has been shown to inhibit the growth of certain bacteria by competing with lysine for uptake and utilization. The mechanism involves:

- Inhibition of Lysine Utilization : Studies indicate that homolysine can suppress the utilization of lysine by bacteria such as Leuconostoc mesenteroides and Streptococcus faecalis, suggesting its role as an antimetabolite .

- Effects on Enzymatic Activity : Homolysine has been reported to affect enzymes involved in lysine metabolism, including L-lysine oxidase, which plays a role in lysine degradation pathways .

Antimicrobial Properties

Homolysine has demonstrated antimicrobial activity against various bacterial strains. Its ability to inhibit lysine-dependent growth pathways makes it a candidate for further research in antibiotic development.

| Bacterial Strain | Inhibition Observed |

|---|---|

| Leuconostoc mesenteroides | Significant |

| Streptococcus faecalis | Significant |

| Saccharomyces cerevisiae | Moderate |

Anticancer Potential

Preliminary studies suggest that homolysine may possess anticancer properties. It has been investigated for its potential to inhibit cell proliferation in cancerous cells through its interaction with metabolic pathways related to amino acids.

Case Studies and Research Findings

- Study on Bacterial Metabolism :

- Antimetabolite Activity :

-

Potential Therapeutic Uses :

- Given its properties, homolysine is being explored for therapeutic applications in treating infections caused by lysine-dependent bacteria and possibly in cancer therapies where metabolic interference is beneficial.

Q & A

Q. What are the recommended synthetic routes for (2S)-2,7-diaminoheptanoic acid dihydrochloride, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis of (2S)-2,7-diaminoheptanoic acid dihydrochloride can follow a multi-step pathway involving amino group protection/deprotection and salt formation . For example:

- Step 1: Protect the primary amine groups (e.g., using Boc anhydride) to prevent unwanted side reactions during coupling .

- Step 2: Perform selective activation of the carboxylic acid group (e.g., via HATU/EDC coupling) to elongate the carbon chain.

- Step 3: Deprotect the Boc groups under acidic conditions (e.g., trifluoroacetic acid) to regenerate free amines .

- Step 4: React the product with HCl to form the dihydrochloride salt, enhancing solubility and crystallinity .

Optimization: Adjust reaction stoichiometry (e.g., HCl molar ratio) and solvent polarity (e.g., diethyl ether for salt precipitation) to maximize yield .

Q. How should researchers characterize the compound’s purity and stereochemical integrity?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS: Quantify purity and detect impurities using reverse-phase chromatography with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

- NMR Spectroscopy: Confirm stereochemistry via H and C NMR. For example, coupling constants () in H NMR can distinguish S- vs. R-configurations .

- Chiral Chromatography: Use chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to verify enantiomeric excess (>98%) .

Q. What are the critical stability considerations for (2S)-2,7-diaminoheptanoic acid dihydrochloride during storage?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (argon) in airtight containers at -20°C to prevent hydrolysis of the dihydrochloride salt .

- Light Sensitivity: Protect from UV exposure using amber glassware to avoid photodegradation of aromatic or unsaturated moieties .

- Long-Term Stability: Perform accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:

- Dynamic NMR Studies: Analyze temperature-dependent H NMR to detect conformational equilibria (e.g., rotamers) that may obscure splitting patterns .

- DFT Calculations: Use Gaussian or ORCA software to model optimized geometries and simulate NMR spectra. Compare with experimental data to assign discrepancies to solvent effects or dynamic processes .

- Cross-Validation: Combine NOESY (for spatial proximity) and HSQC (for H-C correlations) to resolve ambiguous assignments .

Q. What computational strategies predict the reactivity of (2S)-2,7-diaminoheptanoic acid dihydrochloride in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., enzyme active sites) using AMBER or GROMACS to predict binding affinities .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for reaction planning .

- Retrosynthesis AI Tools: Platforms like Pistachio or Reaxys propose synthetic routes by mining reaction databases for analogous transformations .

Q. How can enantiomeric purity be optimized in large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use (S)-proline derivatives to induce stereoselectivity during carbon-carbon bond formation .

- Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINAP-Ru complexes) to preferentially crystallize the desired enantiomer .

- Process Analytical Technology (PAT): Integrate inline FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

Q. What experimental designs are recommended to study the compound’s biological activity while minimizing interference from salt counterions?

Methodological Answer:

- Counterion Control: Prepare a free base form via neutralization (e.g., NaHCO) and compare bioactivity with the dihydrochloride salt .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to decouple counterion effects from intrinsic ligand-receptor interactions .

- Ion-Exchange Chromatography: Separate the compound from excess HCl before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.